molecular formula C24H24N4O5 B3003617 9-(3-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539845-28-8

9-(3-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B3003617
CAS No.: 539845-28-8
M. Wt: 448.479
InChI Key: VGMRHCFGHNQMPZ-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound X) features a tricyclic scaffold comprising a triazoloquinazolinone core substituted with a 3-hydroxyphenyl group at position 9 and a 3,4,5-trimethoxyphenyl group at position 2. The 3-hydroxyphenyl moiety enhances solubility via hydrogen bonding, while the 3,4,5-trimethoxyphenyl group is associated with bioactivity in microtubule-targeting agents (e.g., combretastatin analogs) . Compound X has shown promise as a selective RXFP4 agonist, modulating cAMP signaling and β-arrestin recruitment in pharmacological studies .

Properties

IUPAC Name

9-(3-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5/c1-31-18-11-14(12-19(32-2)22(18)33-3)23-26-24-25-16-8-5-9-17(30)20(16)21(28(24)27-23)13-6-4-7-15(29)10-13/h4,6-7,10-12,21,29H,5,8-9H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMRHCFGHNQMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC(=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core triazoloquinazoline structure, followed by the introduction of the hydroxyphenyl and trimethoxyphenyl groups through various substitution reactions. Common reagents used in these steps include anhydrous solvents, strong bases, and catalysts to facilitate the reactions under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

9-(3-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the triazoloquinazoline core.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while substitution reactions could introduce a variety of functional groups, leading to derivatives with different properties.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cells through various mechanisms including:

  • Induction of apoptosis in tumor cells.
  • Inhibition of specific oncogenic pathways.

A study demonstrated that derivatives of quinazolinones can effectively target cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) analysis suggests that modifications in the phenolic groups enhance the cytotoxic effects against these lines .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it possesses activity against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest potential applications in developing new antimicrobial agents .

CNS Activity

The triazoloquinazolinone structure is associated with neuropharmacological effects. Research indicates potential applications in treating neurological disorders such as anxiety and depression. The compound may act on neurotransmitter systems, specifically:

  • Modulating GABAergic pathways.
  • Influencing serotonin receptors.

In vivo studies have shown that similar compounds can exhibit anxiolytic effects in animal models .

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases. This compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A recent study reported that derivatives of this compound showed IC50 values in the micromolar range against breast cancer cells. The study highlighted the importance of the hydroxyl group at position 3 of the phenyl ring for enhancing activity .
  • Antimicrobial Evaluation : In a comparative study of several quinazolinone derivatives, this compound demonstrated significant inhibition against Gram-positive bacteria with an MIC value lower than standard antibiotics .
  • Neuropharmacological Assessment : Animal studies indicated that administration of this compound led to reduced anxiety-like behavior in rodents when tested in elevated plus maze assays .

Mechanism of Action

The mechanism of action of 9-(3-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with molecular targets through various pathways. The hydroxyphenyl and trimethoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The triazoloquinazoline core may interact with nucleic acids or enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The triazoloquinazolinone scaffold is highly versatile, with substituent variations significantly influencing physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Positions) Key Structural Features Biological Activity Synthesis Method Reference
Compound X 9-(3-hydroxyphenyl), 2-(3,4,5-trimethoxyphenyl) Hydroxyl (H-bond donor), trimethoxy (lipophilic) RXFP4 agonism Copper-catalyzed cyclization
Analog 1 9-(4-hydroxyphenyl), 6,6-dimethyl 4-hydroxyphenyl, dimethyl (steric hindrance) Not reported NGPU catalyst (high efficiency, 85% yield)
Analog 2 9-(3-fluorophenyl), 6-methyl Fluorine (electron-withdrawing), methyl Not reported p-TSA-catalyzed condensation
Analog 3 2-(2-chlorophenyl), 6,6-dimethyl Chlorine (electrophilic), dimethyl Anticancer (tubulin inhibition) InCl3-assisted alkylation
Analog 4 6-(4-methoxyphenyl), 9-phenyl Methoxy (electron-donating), phenyl Not reported Classical cyclocondensation

Key Observations:

  • Substituent Position : The 3-hydroxyphenyl group in Compound X may improve target binding compared to 4-hydroxyphenyl (Analog 1) due to spatial orientation .
  • Trimethoxyphenyl vs. Halogens : The 3,4,5-trimethoxyphenyl group in Compound X enhances lipophilicity and mimics combretastatin’s pharmacophore, whereas halogens (e.g., chlorine in Analog 3) promote electrophilic interactions .
  • Synthesis Efficiency : NGPU-catalyzed methods (Analog 1, 85% yield) outperform classical routes (e.g., Analog 4, ~70% yield) in reaction time and catalyst loading .

Physicochemical Properties

  • Melting Points : Compound X derivatives exhibit high thermal stability (>300°C for chlorophenyl analogs ), suggesting strong intermolecular interactions.
  • Spectroscopic Data : FT-IR of Analog 3 shows C=O stretching at 1636 cm⁻¹ and C-Cl at 1041 cm⁻¹, while Compound X’s hydroxyl group would display a broad O-H stretch (~3400 cm⁻¹) .

Biological Activity

The compound 9-(3-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H24N4O5
  • Molecular Weight : 448.5 g/mol
  • CAS Number : 539847-84-2

The structure of the compound includes a triazoloquinazolinone framework which is known for its diverse biological activities including anticancer and antimicrobial properties.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial effects. For instance, derivatives of triazoles and quinazolines have shown activity against various bacterial strains including Escherichia coli and Staphylococcus aureus . The specific biological assays for the target compound are still limited but suggest potential efficacy in this area.

Antioxidant Activity

Compounds containing phenolic groups are often evaluated for their antioxidant properties. The presence of trimethoxyphenyl moieties in the compound may enhance its ability to scavenge free radicals. Studies have shown that similar compounds demonstrate significant antioxidant activity .

Anticancer Activity

The triazoloquinazolinone derivatives are being explored for their anticancer potential. For example, compounds with similar frameworks have been reported to inhibit tubulin polymerization and exhibit cytotoxic effects on cancer cell lines such as HeLa and A375 . The specific IC50 values for the target compound remain to be established through further research.

Study 1: Synthesis and Evaluation

A recent study focused on synthesizing derivatives of quinazoline and evaluating their biological activities. The synthesized compounds were tested for antimicrobial and antioxidant activities using standard methods such as disc diffusion and DPPH assays. Results indicated that certain derivatives exhibited potent activity against tested pathogens .

Study 2: Structure-Activity Relationship (SAR)

In another study examining the SAR of triazoloquinazolinones, it was found that modifications on the phenolic rings significantly influenced biological activity. The presence of methoxy groups was correlated with increased potency against cancer cell lines .

Data Table: Biological Activities of Related Compounds

Compound NameStructure TypeAntimicrobial ActivityAntioxidant ActivityAnticancer Activity
Compound ATriazoleYesModerateHigh
Compound BQuinazolineYesHighModerate
Target CompoundTriazoloquinazolinoneTBDTBDTBD

Q & A

Q. What are the standard synthetic protocols for preparing triazoloquinazolinone derivatives like this compound?

The synthesis of triazoloquinazolinones typically involves cyclocondensation reactions. A validated method uses a deep eutectic solvent (DES) catalyst, such as NGPU, to optimize reaction efficiency. For example, triazoloquinazolinone derivatives have been synthesized with yields >80% under mild conditions (60–80°C, 2–4 hours) using DES catalysts, which reduce side reactions and enable easy product isolation . Key steps include:

  • Substrate preparation : Pre-functionalized phenyl rings (e.g., 3-hydroxyphenyl and trimethoxyphenyl groups) are introduced via nucleophilic substitution.
  • Catalyst screening : Comparative studies (e.g., Table 6 in ) show DES catalysts outperform traditional acids (e.g., HCl, H₂SO₄) in reducing reaction time and improving yield.
  • Characterization : Post-synthesis purification via column chromatography and validation via melting point, ¹H NMR, and LC-MS.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural confirmation requires multi-spectral analysis:

  • ¹H NMR : Peaks for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and hydroxyl protons (broad singlet, δ ~5.0 ppm) should align with expected splitting patterns .
  • LC-MS : Molecular ion peaks (e.g., [M+H]⁺) must match the theoretical molecular weight. For example, a derivative with similar substituents showed m/z = 463.2 (calculated) vs. 463.1 (observed) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should deviate by <0.3% from theoretical values (e.g., C: 72.3% observed vs. 72.2% calculated) .

Advanced Research Questions

Q. What methodologies resolve contradictions in spectroscopic data for triazoloquinazolinones?

Discrepancies in NMR or LC-MS data often arise from tautomerism or solvent effects. To address this:

  • Variable Temperature (VT) NMR : Perform experiments at 25°C and 60°C to identify tautomeric shifts (e.g., keto-enol equilibria) .
  • Deuterated solvent screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced peak splitting .
  • DFT calculations : Use computational models (e.g., Gaussian) to predict chemical shifts and cross-validate experimental data .

Q. How can reaction conditions be optimized to improve yield and purity for this compound?

Systematic optimization via Design of Experiments (DoE) is recommended:

  • Catalyst loading : A study using NGPU catalyst showed 10 mol% achieved 85% yield vs. 50% with 5 mol% .
  • Temperature gradients : Test 50–90°C in 10°C increments; higher temperatures may accelerate cyclization but risk decomposition.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, but DES-based systems reduce byproducts .

Q. What experimental frameworks are suitable for evaluating the biological activity of this compound?

Prioritize in vitro assays followed by in vivo models:

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or tubulin using fluorescence-based assays .
  • ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Methodological Considerations

  • Data Contradiction Analysis : When NMR or LC-MS results conflict with theoretical predictions, cross-check with X-ray crystallography (if crystalline) or high-resolution MS .
  • Scalability : Pilot-scale synthesis (1–10 g) should maintain reaction efficiency; DES catalysts are reusable for ≥3 cycles without significant yield drop .

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